An In-depth Technical Guide to 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, a key intermediate in the synthesis of diverse heterocyclic systems. Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical properties, a robust synthesis protocol, and its versatile reactivity profile, underpinned by mechanistic insights and practical considerations.
Introduction: The Quinoxalinone Scaffold
The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] These nitrogen-containing heterocycles are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The specific subject of this guide, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, serves as a pivotal building block. The introduction of a reactive N-chloroacetyl group onto the quinoxalinone framework provides a chemical handle for extensive synthetic elaboration, enabling the construction of more complex molecular architectures for drug discovery and materials science.
Physicochemical and Structural Properties
Understanding the fundamental properties of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is crucial for its effective handling, reaction design, and purification.
Core Chemical Attributes
The compound's key properties are summarized in the table below. The molecular formula and weight are calculated from its structure, while the melting point is experimentally derived.[2] Solubility is inferred from its synthesis and reaction conditions.
| Property | Value | Source / Method |
| IUPAC Name | 4-(2-chloroacetyl)-3,4-dihydro-1H-quinoxalin-2-one | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Elemental Composition |
| Molecular Weight | 224.65 g/mol | Calculation |
| Melting Point | 194-196 °C | Experimental[2] |
| Appearance | Off-white solid | Experimental[2] |
| Solubility | Soluble in DMF; Sparingly soluble in alcohols (e.g., 2-propanol); Likely insoluble in water and non-polar solvents. | Inferred from Synthetic Protocols[1][2] |
Structural & Conformational Analysis
The structure of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one combines a bicyclic quinoxalinone core with an electrophilic chloroacetyl side chain. The core consists of a benzene ring fused to a pyrazinone ring.
Based on crystallographic studies of analogous quinoxalinone derivatives, the pyrazinone ring is not perfectly planar but adopts a slight envelope or boat-like conformation.[1] This non-planarity is a key structural feature of the dihydro-quinoxalinone system. The N-acylation at the N4 position introduces an amide bond with characteristic rotational barriers and electronic properties. The carbonyl group of the chloroacetyl moiety withdraws electron density from the N4 nitrogen, influencing the overall electronic distribution of the heterocyclic system.
Synthesis Protocol
The synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is reliably achieved through a two-step process starting from commercially available o-phenylenediamine. The causality behind this workflow is the sequential formation of the heterocyclic core followed by the introduction of the reactive side chain.
Synthesis Workflow Overview
The overall synthetic pathway involves the initial cyclization to form the quinoxalinone ring, followed by acylation.
Caption: Two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,4-Dihydro-1H-quinoxalin-2-one (Precursor) [2]
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and water (80 mL).
-
Basification: Carefully add aqueous ammonia (33%, 10 mL) to the mixture. The ammonia acts as a base to neutralize the carboxylic acid and facilitate the initial nucleophilic attack and subsequent cyclization.
-
Cyclization: Heat the mixture to reflux for one hour with stirring.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a light brown solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly at 110 °C. This typically yields the precursor in high purity (>80%).
Step 2: Synthesis of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (Target Compound) [2]
-
Reaction Setup: Dissolve 3,4-dihydro-1H-quinoxalin-2-one (5.0 g, 34 mmol) in dry dimethylformamide (DMF, 20 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C using an ice bath.
-
Causality: DMF is an excellent polar aprotic solvent for this reaction, dissolving the starting material and facilitating the acylation. The reaction is cooled to control the initial exothermic reaction with the highly reactive chloroacetyl chloride.
-
-
Acylation: Add chloroacetyl chloride (2.9 mL, 37 mmol) dropwise to the cold solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for one hour.
-
Work-up: Pour the reaction mixture slowly into a stirred aqueous solution of sodium bicarbonate (6%, 100 mL). This step neutralizes any remaining acid and precipitates the product.
-
Isolation and Purification: Collect the resulting off-white precipitate by vacuum filtration, wash thoroughly with water, and dry in an oven at 110 °C. The yield is typically around 74%.
Spectroscopic Characterization
Spectroscopic analysis confirms the structure of the synthesized compound. Below are the expected key features based on experimental data for the target compound and closely related analogs.[2][3]
| Spectroscopic Method | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR (DMSO-d₆) | -NH- (Lactam) | δ ~10.5 ppm (broad singlet) | Deshielded proton on nitrogen, exchangeable.[2] |
| Aromatic -CH | δ 7.2-7.6 ppm (multiplet) | Protons on the benzene ring.[2] | |
| -N-CO-CH₂-Cl | δ ~4.6 ppm (singlet) | Methylene protons adjacent to the carbonyl and chlorine are deshielded.[2] | |
| -C-CH₂-NH- | δ ~2.6 ppm (singlet) | Methylene protons of the pyrazinone ring.[2] | |
| ¹³C NMR | -C=O (Lactam) | δ ~165-170 ppm | Carbonyl carbon of the cyclic amide. |
| -C=O (Acyl) | δ ~165-170 ppm | Carbonyl carbon of the chloroacetyl group. | |
| Aromatic Carbons | δ ~115-140 ppm | Carbons within the benzene ring. | |
| -CO-C H₂-Cl | δ ~40-45 ppm | Aliphatic carbon attached to chlorine. | |
| -C H₂-NH- | δ ~45-50 ppm | Aliphatic carbon in the pyrazinone ring. | |
| FT-IR | N-H Stretch | ~3200 cm⁻¹ | Stretching vibration of the lactam N-H bond. |
| C=O Stretch (Amide/Lactam) | ~1670-1690 cm⁻¹ | Strong absorption from the two carbonyl groups. | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Stretching vibration of the alkyl chloride bond. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 224/226 | Isotopic pattern (approx. 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one stems from the electrophilic nature of the chloroacetyl group. The carbon atom bearing the chlorine is highly susceptible to nucleophilic attack, making this compound an excellent precursor for a variety of derivatives.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its synthetic application.
Caption: General scheme for nucleophilic substitution.
Mechanism and Causality: The reaction proceeds via a standard Sₙ2 mechanism. The nucleophile attacks the methylene carbon, and the chloride ion is expelled in a concerted step. The presence of the adjacent electron-withdrawing carbonyl group activates the C-Cl bond, making the carbon more electrophilic and accelerating the substitution reaction.
Experimental Protocol Example: Reaction with an Aniline [1]
-
Setup: Suspend 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (1.25 g, 5.57 mmol), the desired aniline (e.g., 2,5-dimethylaniline, 5.57 mmol), and a mild base (e.g., NaHCO₃, 8.35 mmol) in a solvent like 2-propanol.
-
Causality: The base (NaHCO₃) is crucial to neutralize the HCl generated during the reaction, preventing protonation of the aniline nucleophile and driving the reaction to completion.
-
-
Reaction: Reflux the mixture for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the filtered solid with appropriate solvents (e.g., chloroform and methanol) to remove residual starting materials and salts. Further purification can be achieved by recrystallization or column chromatography.
This versatile reaction can be adapted for a wide range of nitrogen, oxygen, and sulfur nucleophiles to create libraries of novel quinoxalinone derivatives for biological screening.
Safety and Handling
As a laboratory chemical, 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one requires careful handling.
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Profile: The primary hazards are associated with the chloroacetyl moiety. N-acyl chloroacetamides are classified as toxic if swallowed and may cause skin irritation or allergic reactions.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter the environment.[4]
Conclusion
4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a valuable and versatile synthetic intermediate. Its straightforward, high-yielding synthesis and the predictable reactivity of its electrophilic chloroacetyl group make it an ideal starting point for the development of novel compounds targeting a range of biological endpoints. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.
References
-
Nawaz, W., et al. (2009). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3006. [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]
-
Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]
-
PubChem (2026). 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one. PubChem Compound Summary for CID 51342134. [Link]
-
PubChem (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. PubChem Compound Summary for CID 139038288. [Link]
-
ChemBK (n.d.). Quinoxalinone,4-[[4-(2-benzothiazolyl)-1-piperidinyl]acetyl]-3,4-dihydro-(9CI). [Link]
-
International Labour Organization (2021). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
-
The Royal Society of Chemistry (n.d.). Supporting information for publications. [Link]
